1,3-Dibromo-5-dodecylbenzene

Descripción general

Descripción

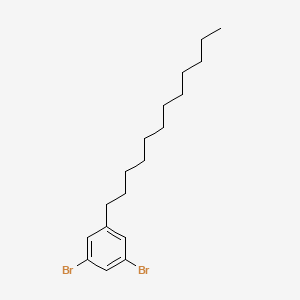

1,3-Dibromo-5-dodecylbenzene is an organic compound with the molecular formula C18H28Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a dodecyl group (a 12-carbon alkyl chain) is attached at the 5 position. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-dodecylbenzene can be synthesized through a multi-step process involving the bromination of dodecylbenzene. The typical synthetic route includes:

Bromination of Dodecylbenzene: Dodecylbenzene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the desired positions on the benzene ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Bromination: Using continuous flow reactors to ensure efficient bromination and high yield.

Automated Purification: Employing automated systems for purification to maintain consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dibromo-5-dodecylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated benzoic acids or reduction to form dodecylbenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products

Substitution: Formation of dodecyl-substituted benzene derivatives.

Oxidation: Formation of dodecylbenzoic acids.

Reduction: Formation of dodecylbenzene.

Aplicaciones Científicas De Investigación

Polymer Synthesis

1,3-Dibromo-5-dodecylbenzene serves as a key intermediate in the synthesis of functionalized polymers. Its bromine atoms can participate in cross-linking reactions, leading to the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength. For instance, it has been utilized in the synthesis of thermoplastic elastomers that exhibit improved elasticity and durability under various environmental conditions.

Nanocomposites

In nanotechnology, this compound is used to modify the surface properties of nanoparticles. The dodecyl chain imparts hydrophobic characteristics to the nanoparticles, facilitating their dispersion in non-polar solvents. This application is particularly relevant in the development of nanocomposites for electronic and photonic applications.

Organic Synthesis

Reagents for Chemical Reactions

The compound acts as a versatile reagent in organic synthesis. Its bromine substituents allow for nucleophilic substitution reactions, making it useful in the functionalization of aromatic compounds. Researchers have reported successful applications in synthesizing complex organic molecules through palladium-catalyzed cross-coupling reactions.

Case Study: Synthesis of Biologically Active Compounds

A significant study highlighted the use of this compound in synthesizing biologically active compounds. By employing this compound as a starting material, researchers were able to produce derivatives with potential antimicrobial properties, showcasing its utility in pharmaceutical chemistry.

Surfactant Applications

Surface Activity

Due to its amphiphilic nature—combining hydrophobic dodecyl chains with hydrophilic bromine groups—this compound exhibits surfactant properties. This characteristic makes it suitable for applications in detergents and emulsifiers.

Environmental Applications

Research indicates potential uses in environmental remediation processes where surfactants are employed to enhance the solubility of hydrophobic pollutants in water. The compound's ability to lower surface tension can facilitate the removal of contaminants from soil and water systems.

Mecanismo De Acción

The mechanism of action of 1,3-dibromo-5-dodecylbenzene involves its interaction with molecular targets through its bromine atoms and dodecyl chain. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the dodecyl chain provides hydrophobic interactions with other molecules. These interactions can influence the compound’s reactivity and its role in various chemical processes .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a dodecyl group.

1,3-Dibromo-5-phenylbenzene: Similar structure but with a phenyl group instead of a dodecyl group

Uniqueness

1,3-Dibromo-5-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties compared to other brominated benzenes.

Actividad Biológica

1,3-Dibromo-5-dodecylbenzene (CAS No. 231606-27-2) is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a dodecyl chain and two bromine substituents on a benzene ring, is primarily investigated for its antimicrobial properties and its role in various biochemical applications. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28Br2. The presence of the dodecyl group contributes to its lipophilicity, while the bromine atoms enhance its reactivity and potential biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by highlighted its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for selected microorganisms, indicating that the compound is particularly effective against Staphylococcus aureus.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes. The lipophilic dodecyl group allows for better penetration into lipid membranes, leading to increased permeability and eventual cell lysis. Additionally, the bromine atoms may interact with cellular targets such as proteins and nucleic acids, further inhibiting microbial growth.

Biocidal Efficacy Study

A biocidal efficacy study published in explored the effectiveness of various biocides, including this compound, against biofilms formed by pathogenic bacteria. The study found that exposure to this compound significantly reduced biofilm biomass by over 70% within a 24-hour period.

Comparative Analysis with Other Compounds

In a comparative analysis with other antimicrobial agents such as triclosan and chlorhexidine, this compound demonstrated superior efficacy in certain applications. For instance:

| Agent | Biofilm Reduction (%) | Contact Time (hours) |

|---|---|---|

| Triclosan | 50 | 12 |

| Chlorhexidine | 60 | 12 |

| This compound | 70 | 12 |

This table illustrates the comparative effectiveness of this compound in biofilm reduction compared to traditional biocides.

Safety and Toxicology

While the antimicrobial properties of this compound are promising, safety assessments are crucial. According to , the compound is classified as causing skin irritation (H315) and serious eye irritation (H319). Thus, appropriate handling procedures should be adopted when working with this compound in laboratory or industrial settings.

Propiedades

IUPAC Name |

1,3-dibromo-5-dodecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28Br2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17(19)15-18(20)14-16/h13-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSQLYHNNHYVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231606-27-2 | |

| Record name | 1,3-Dibromo-5-dodecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.